molecular formula C15H11BrFN3O3S B6522039 N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide CAS No. 951540-70-8

N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Cat. No.: B6522039
CAS No.: 951540-70-8
M. Wt: 412.2 g/mol
InChI Key: XJNXTENSVVRGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetamide derivative featuring a 4-bromo-2-fluorophenyl group attached to the nitrogen atom and a 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl moiety on the acetyl side chain. The bromo and fluoro substituents are strategically positioned to influence electronic properties and steric bulk, which can modulate biological activity and solubility .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O3S/c16-9-5-6-11(10(17)7-9)19-15(21)8-14-18-12-3-1-2-4-13(12)24(22,23)20-14/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNXTENSVVRGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide ():
    This analog replaces the 4-bromo-2-fluorophenyl group with a 3,4-difluorophenyl ring. The dihedral angle between the aromatic rings is 66.4°, compared to the target compound’s likely planar conformation due to the fused benzothiadiazine system. The absence of the benzothiadiazine group reduces molecular weight (MW: 327.1 vs. ~420–430 for the target) and alters hydrogen-bonding capacity .

  • N-(4-Bromophenyl)acetamide ():
    Simplification to a single bromophenyl group eliminates the fluorine atom and heterocyclic system. Bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs) and dihedral angles differ, affecting crystal packing and solubility .

Heterocyclic Modifications

  • F11: N-(4-bromo-2-fluorophenyl)-2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamide (): Replaces the benzothiadiazine dioxide with a thiazolidinone ring fused to a furan group. This results in lower molecular weight (MW: 424.9 vs. ~430) and distinct spectroscopic properties (e.g., IR peaks at 1680 cm⁻¹ for C=O). The furan substituent may enhance π-π interactions but reduce metabolic stability compared to the benzothiadiazine system .
  • N-[2-(4-chlorophenyl)ethyl]-2-[(1,1-dioxo-1,4-dihydro-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (): Shares the benzothiadiazine dioxide core but substitutes the bromo-fluorophenyl group with a 4-chlorophenethyl chain.

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Molecular Weight HPLC Retention Time (min) Key Spectroscopic Features
Target Compound Not reported ~430 (estimated) Not available Characteristic ¹H NMR shifts for benzothiadiazine (δ 7.5–8.5 ppm) and acetamide (δ 2.1–2.5 ppm)
F11 () 257.6 424.9 8.79 IR: 1680 cm⁻¹ (C=O), MS: m/z 423.0
N-(3,4-difluorophenyl) derivative () 423–425 K 327.1 Not reported C–H⋯F interactions in crystal packing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.